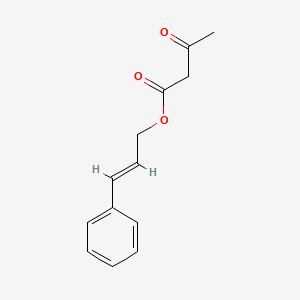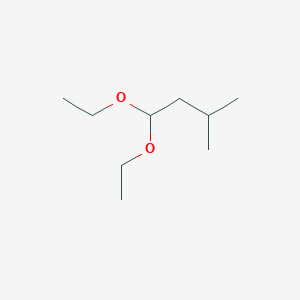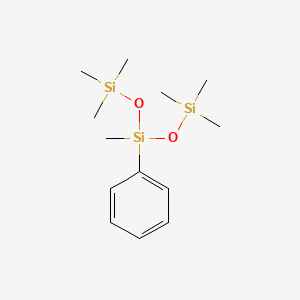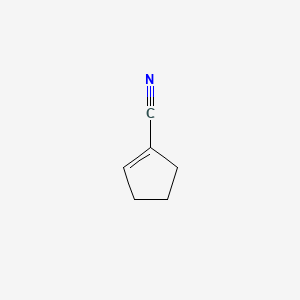
Cinnamyl acetoacetate
Overview
Description
Cinnamyl acetoacetate, also known as cinnamyl 3-oxobutanoate, is a β-keto ester compound. It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry. These β-keto esters serve as core building blocks in the synthesis of complex medicinal compounds. Notably, they play a crucial role in the creation of molecules like paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Synthesis Analysis
Direct transesterification is a common method for obtaining this compound. This process avoids the need to produce intermediate carboxylic acids, which often exhibit poor solubility in organic solvents. Additionally, β-keto acids are unstable and tend to decarboxylate readily. Transesterification allows modification of both simple and elaborate esters, making it a versatile technique in research and industry. Selective transesterification of β-keto esters over other esters (such as simple α-keto esters or γ-keto esters) is achievable, likely proceeding via an enol intermediate or an acylketene intermediate .
Scientific Research Applications
Biocatalytic Synthesis in Flavor and Fragrance Industry
Cinnamyl acetoacetate has notable applications in the flavor and fragrance industry, attributed to its sweet, balsamic, and floral odor. A study by Dong et al. (2017) highlights the use of a novel esterase from Acinetobacter hemolyticus for the biocatalytic synthesis of cinnamyl acetate, a derivative of this compound. This process is advantageous for industrial applications due to its high efficiency and cost-effectiveness compared to traditional chemical synthesis methods (Dong et al., 2017).
Pharmaceutical and Cosmetic Industry Applications
Cinnamyl acetate, closely related to this compound, finds extensive use in pharmaceutical and cosmetic industries. Tomke et al. (2015) explored the ultrasound-assisted lipase-catalyzed synthesis of cinnamyl acetate, demonstrating its potential for use in flavor, pharmaceutical, and cosmetic products. The study emphasized the advantages of using biocatalysis for the synthesis of such compounds, including higher yields and reduced reaction times (Tomke & Rathod, 2015).
Development of Calcium Antagonists
This compound is involved in the synthesis of calcium antagonists like pranidipine and cilnidipine. Xiao (2003) and Ai (2002) presented studies on the synthesis of these compounds, indicating the role of this compound as a key intermediate. These findings underscore its significance in medicinal chemistry, particularly in cardiovascular therapeutics (Xiao, 2003); (Ai, 2002).
Synthetic Biology and Bioengineering Applications
The synthesis of cinnamyl acetate through bioengineering approaches has been explored. Pan et al. (2020) reported the development of an artificial biosynthetic pathway in Escherichia coli for the production of cinnamyl acetate from glucose. This study highlights the potential of synthetic biology in creating novel pathways for the production of valuable compounds like this compound and its derivatives (Pan et al., 2020).
Agrochemical Research
Research by Nguyen et al. (2012) investigated the use of cinnamyl acetate, a compound derived from this compound, as a nematode antagonist. Their findings demonstrate the potential application of this compound in agrochemical research for the control of nematodes, providing an eco-friendly alternative to traditional pesticides (Nguyen et al., 2012).
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCAQAAKRKWXFW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57582-46-4 | |
| Record name | Cinnamyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















